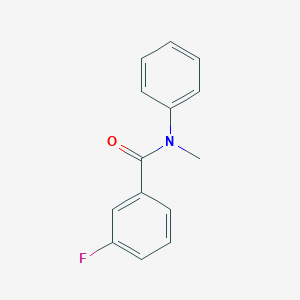

3-fluoro-N-methyl-N-phenylbenzamide

Description

Chemical Structure and Properties 3-Fluoro-N-methyl-N-phenylbenzamide (C₁₄H₁₂FNO, MW: 229.25 g/mol) is a fluorinated benzamide derivative featuring a fluorine atom at the 3-position of the benzoyl ring and N-methyl-N-phenyl substitution on the amide nitrogen (Fig. 1). This compound is characterized by its electronic and steric properties, influenced by the electron-withdrawing fluorine atom and the bulky N-methyl-N-phenyl group. Its NMR spectra (¹H and ¹³C) confirm the substitution pattern, with distinct fluorine coupling constants (e.g., $ J_{C-F} = 246.9 \, \text{Hz} $) and methyl proton signals at δ 3.49 ppm .

Applications

It serves as a precursor in site-selective C(sp²)-H bromination reactions, where palladium catalysts and mixed solvent systems (TFA:TFAA) enable regioselective functionalization . Its stability under mild reaction conditions (30°C, 12 hours) and high yield (76%) highlight its utility in synthetic chemistry.

Properties

IUPAC Name |

3-fluoro-N-methyl-N-phenylbenzamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H12FNO/c1-16(13-8-3-2-4-9-13)14(17)11-6-5-7-12(15)10-11/h2-10H,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UHOSIKPPVMRGGS-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C1=CC=CC=C1)C(=O)C2=CC(=CC=C2)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H12FNO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

229.25 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Reaction Mechanism and Reagent Roles

The synthesis begins with activation of 3-fluorobenzoic acid (1 ) via EDCI, forming an O-acylisourea intermediate (2 ). HOBT stabilizes this intermediate as a benzotriazole-active ester (3 ), reducing side reactions such as N-acylurea formation. N-Methylaniline (4 ) then undergoes nucleophilic attack at the carbonyl carbon, yielding 3-fluoro-N-methyl-N-phenylbenzamide (5 ) after deprotonation by triethylamine (Et3N). Catalytic dimethylaminopyridine (DMAP) accelerates the reaction by facilitating proton transfer (Figure 1).

Figure 1. Mechanistic pathway for EDCI/HOBT-mediated amide bond formation.

Step-by-Step Procedure

The protocol involves the following steps:

-

Reagent Setup : Combine 3-fluorobenzoic acid (5.0 mmol, 1.0 equiv), EDCI (5.5 mmol, 1.1 equiv), HOBT (5.5 mmol, 1.1 equiv), and DMAP (0.5 mmol, 0.1 equiv) in DMF (30 mL).

-

Base Addition : Introduce Et3N (15.0 mmol, 3.0 equiv) to deprotonate the carboxylic acid and neutralize HCl byproducts.

-

Amine Incorporation : Add N-methylaniline (4.5 mmol, 0.9 equiv) dropwise, ensuring exothermic control.

-

Reaction Progress : Stir the mixture at room temperature for 12 hours under nitrogen.

-

Workup : Quench with ice water, extract with ethyl acetate (3 × 50 mL), dry over Na2SO4, and concentrate.

-

Purification : Isolate the product via silica gel chromatography (hexane:acetone = 10:1), yielding 70–85% of 5 .

Optimization of Reaction Conditions

Key parameters influencing yield and purity include:

-

Coupling Agent Ratio : A 10% excess of EDCI/HOBT ensures complete activation of the carboxylic acid.

-

Solvent Choice : DMF outperforms dichloromethane (DCM) or tetrahydrofuran (THF) due to superior solubility of intermediates.

-

Temperature : Prolonged room-temperature reactions minimize epimerization, critical for stereosensitive applications.

Analytical Characterization of this compound

Spectroscopic Data Analysis

1H NMR (400 MHz, CDCl3) :

13C NMR (100 MHz, CDCl3) :

HRMS (ESI) : Calculated for C14H12FNO [M+H]+: 230.0978; Found: 230.0976.

Chemical Reactions Analysis

Types of Reactions

3-fluoro-N-methyl-N-phenylbenzamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding N-oxide derivatives.

Reduction: Reduction reactions can convert the amide group to an amine group.

Substitution: The fluorine atom can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

Substitution: Nucleophiles like amines, thiols, or alcohols can be used in substitution reactions.

Major Products Formed

Oxidation: N-oxide derivatives.

Reduction: Corresponding amine derivatives.

Substitution: Various substituted benzamides depending on the nucleophile used.

Scientific Research Applications

Scientific Research Applications

1. Organic Synthesis:

3-Fluoro-N-methyl-N-phenylbenzamide serves as a versatile building block in organic synthesis. It can be utilized to create more complex molecules through various chemical transformations, including oxidation, reduction, and substitution reactions. For instance, it can undergo bromination to yield brominated derivatives that are valuable in the synthesis of biologically active compounds .

2. Medicinal Chemistry:

This compound has been investigated for its potential therapeutic applications. Its derivatives have shown promising activity against various diseases, including parasitic infections. Research indicates that compounds similar to this compound can inhibit the growth of Trypanosoma brucei, the causative agent of African sleeping sickness, by disrupting critical DNA functions within the parasite .

3. Biological Activity:

Studies have demonstrated that this compound exhibits antimicrobial properties. It has been tested against a range of pathogens, indicating potential for development as an antimicrobial agent . Additionally, its unique fluorine substituent may enhance binding affinity to specific biological targets, making it a candidate for further drug development.

Case Studies

Mechanism of Action

The mechanism of action of 3-fluoro-N-methyl-N-phenylbenzamide involves its interaction with specific molecular targets. The fluorine atom enhances the compound’s ability to form hydrogen bonds and interact with biological molecules. The amide group can participate in hydrogen bonding and other non-covalent interactions, influencing the compound’s binding affinity and specificity .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Halogen-Substituted Benzamides

(a) 3-Chloro-N-Phenylbenzamide (C₁₃H₁₀ClNO)

- Structural Differences : Replaces fluorine with chlorine at the 3-position.

- Reactivity : Chlorine’s stronger electron-withdrawing effect enhances electrophilic substitution reactivity compared to fluorine. For example, bromination of 3-chloro analogs may proceed faster but with reduced regioselectivity due to steric hindrance from chlorine’s larger atomic radius .

- Crystallography: Monoclinic crystal system ($ P2_1/c $) with distinct lattice parameters ($ a = 25.0232 \, \text{Å}, b = 5.3705 \, \text{Å} $), differing from fluorinated analogs due to Cl’s impact on packing .

(b) 2-Bromo-N-(3-Fluorophenyl)benzamide (C₁₃H₁₀BrFNO)

- Structural Differences : Bromine at the 2-position of the benzoyl ring and fluorine on the aniline ring.

- Applications : Used in studies exploring halogen interactions in crystal packing. Bromine’s polarizability enhances van der Waals interactions, leading to denser crystal structures compared to fluorine-substituted compounds .

(c) 3,5-Bis(Trifluoromethyl)benzamide Derivatives

- Structural Differences : Incorporates CF₃ groups at the 3- and 5-positions, increasing steric bulk and electron-withdrawing effects.

- Synthetic Utility : Requires harsher conditions (e.g., chloro-N,N,N',N'-tetramethylformamidinium hexafluorophosphate) for amide bond formation due to reduced nucleophilicity of the aniline nitrogen .

Functional Group Variants

(a) 3-Chloro-N-[2-(Trifluoromethyl)Phenyl]Benzamide

- Structural Differences : Combines chlorine at the 3-position with a CF₃ group on the aniline ring.

- Electronic Effects : The CF₃ group significantly lowers electron density at the amide nitrogen, reducing participation in hydrogen bonding compared to fluorine-substituted analogs .

(b) 2-Hydroxy-N-(3-Trifluoromethyl-Phenyl)Benzamide

- Structural Differences : Hydroxyl group at the 2-position and CF₃ on the aniline ring.

- Biological Relevance : The hydroxyl group enables hydrogen bonding, enhancing interactions with biological targets (e.g., enzymes), whereas fluorine in 3-fluoro-N-methyl-N-phenylbenzamide prioritizes lipophilicity .

(c) N-(2-Hydroxy-1,1-Dimethylethyl)-3-Methylbenzamide

Fluorinated Analogs with Modified Substituents

(a) 3-Fluoro-N-Methoxy-N,5-Dimethylbenzamide

- Structural Differences : Methoxy and methyl groups replace N-phenyl and N-methyl.

- Electronic Effects : The methoxy group donates electrons via resonance, counteracting fluorine’s electron-withdrawing effect, resulting in altered reactivity in electrophilic substitutions .

(b) 3-Fluoro-N-[2-(Piperidin-1-Ylcarbonyl)Phenyl]Benzamide

- Structural Differences : Piperidine carbonyl group introduces conformational rigidity.

- Pharmacological Potential: The piperidine moiety enhances solubility and bioavailability compared to N-methyl-N-phenyl derivatives .

Q & A

Q. What are the recommended synthetic routes and purification methods for 3-fluoro-N-methyl-N-phenylbenzamide?

The compound can be synthesized via amidation of 3-fluorobenzoyl chloride with N-methylaniline in the presence of a base (e.g., triethylamine) to neutralize HCl byproducts. Reaction conditions (room temperature or mild heating) should optimize yield and minimize side reactions. Purification typically involves recrystallization using solvents like ethanol or column chromatography with gradients of ethyl acetate/hexanes to isolate high-purity product .

Q. Which analytical techniques are critical for structural characterization of this compound?

Q. How should researchers handle solubility and storage of this compound?

The compound is typically soluble in DMSO or DMF for biological assays. For long-term storage, keep at 2–8°C in airtight containers under inert gas to prevent hydrolysis or degradation. Pre-dissolved aliquots in DMSO should be stored at -20°C with desiccants .

Q. What methodologies are used to assess the biological activity of this compound?

- Enzyme inhibition assays : Measure IC values using fluorogenic substrates.

- Binding affinity studies : Surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) quantify interactions with targets like kinases or GPCRs .

Advanced Research Questions

Q. How do structural modifications (e.g., halogen position, methyl groups) influence the bioactivity of this compound analogs?

Structure-activity relationship (SAR) studies compare analogs (e.g., 3-chloro vs. 4-fluoro derivatives) through systematic substitution. Computational docking (AutoDock Vina) predicts binding modes, while in vitro assays validate changes in potency or selectivity .

Q. What challenges arise in crystallographic studies of fluorinated benzamides, and how can they be mitigated?

Fluorine’s small size and high electronegativity complicate electron density mapping. High-resolution data (≤1.0 Å) and twinning corrections in SHELXL improve refinement. Anisotropic displacement parameters for fluorine atoms enhance model accuracy .

Q. How should researchers address contradictions in biological activity data between studies?

Q. What computational strategies optimize the reaction yield of this compound?

Design of Experiments (DoE) evaluates factors like temperature, stoichiometry, and catalyst loading. Machine learning models (e.g., random forests) predict optimal conditions from historical reaction data .

Q. How can researchers leverage this compound in multi-target drug discovery pipelines?

Phenotypic screening identifies off-target effects, while proteomics (e.g., affinity purification-mass spectrometry) maps interaction networks. Synergistic studies with known inhibitors validate polypharmacological potential .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.